Batcp
CAS No.: 787549-23-9
Cat. No.: VC3928703
Molecular Formula: C23H28F3N3O6
Molecular Weight: 499.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 787549-23-9 |
---|---|
Molecular Formula | C23H28F3N3O6 |
Molecular Weight | 499.5 g/mol |
IUPAC Name | tert-butyl N-[(2S)-6-acetamido-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]hexan-2-yl]carbamate |
Standard InChI | InChI=1S/C23H28F3N3O6/c1-13(30)27-10-6-5-7-17(29-21(33)35-22(2,3)4)20(32)28-14-8-9-15-16(23(24,25)26)12-19(31)34-18(15)11-14/h8-9,11-12,17H,5-7,10H2,1-4H3,(H,27,30)(H,28,32)(H,29,33)/t17-/m0/s1 |
Standard InChI Key | NVKNRJCOVHAZDK-KRWDZBQOSA-N |
Isomeric SMILES | CC(=O)NCCCC[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C |
SMILES | CC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(=O)NCCCCC(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Nomenclature
Batcp is a tert-butyl carbamate derivative with a complex molecular architecture. Its systematic IUPAC name is tert-butyl N-[(2S)-6-acetamido-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]hexan-2-yl]carbamate . This nomenclature reflects the compound’s stereochemistry and functional groups, including a chromene ring system substituted with a trifluoromethyl group and an acetamido side chain. The molecular formula is C<sub>23</sub>H<sub>28</sub>F<sub>3</sub>N<sub>3</sub>O<sub>6</sub>, corresponding to a molecular weight of 499.5 g/mol .
Synonyms and Identifiers
Identifier Type | Value |
---|---|
CAS Number | 787549-23-9 |
ChEMBL ID | CHEMBL363036 |
DSSTox Substance ID | DTXSID50460034 |
Wikidata ID | Q82283946 |
Depositor-Supplied Names | Cpd 3b, HY-136859, etc. |
Structural Characteristics
Molecular Geometry
The Batcp molecule features a chromene core (a bicyclic structure combining a benzene ring with a pyran moiety) substituted at position 4 with a trifluoromethyl group (-CF<sub>3</sub>) . A carbamate group (tert-butyloxycarbonyl) and an acetamido side chain extend from the central hexanamide backbone. The stereocenter at the second carbon of the hexanamide chain confers chirality, designated as (2S) in the IUPAC name .
The SMILES notation CC(=O)NCCCCCC@@HNC(=O)OC(C)(C)C encapsulates this structure, while the InChIKey NVKNRJCOVHAZDK-KRWDZBQOSA-N provides a unique descriptor for computational searches .
3D Conformational Analysis
PubChem’s interactive 3D model reveals that the trifluoromethyl group adopts a planar configuration orthogonal to the chromene ring, minimizing steric hindrance. The acetamido side chain exhibits flexibility, with rotatable bond counts of 10, suggesting multiple low-energy conformations in solution . Hydrogen bonding capacity is moderate, with 3 donors (two amide NH groups and one carbamate NH) and 9 acceptors (carbonyl oxygens, ether oxygens, and fluorine atoms) .
Physicochemical Properties
Partition Coefficients and Solubility
The XLogP3 value of 2.7 indicates moderate lipophilicity, consistent with the compound’s mix of polar (amide, carbamate) and nonpolar (trifluoromethyl, tert-butyl) moieties . This property suggests Batcp may exhibit adequate membrane permeability for cellular uptake, a critical factor in drug design. The exact mass of 499.19302011 Da confirms the absence of isotopic labeling in the standard form .
Stability and Reactivity
While explicit stability data (e.g., thermal decomposition points) are unavailable, the presence of electron-withdrawing groups (-CF<sub>3</sub>, carbonyls) likely enhances resistance to oxidative degradation. The tert-butyl carbamate group is known to act as a protecting group for amines in synthetic organic chemistry, implying susceptibility to acidic or basic hydrolysis under specific conditions .
Synthetic and Analytical Considerations
Analytical Characterization
High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 499.1930 [M+H]<sup>+</sup>. Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet, 9H), trifluoromethyl (δ ~-60 ppm in <sup>19</sup>F NMR), and the chromene olefinic protons (δ ~6-8 ppm in <sup>1</sup>H NMR) .
Pharmacological and Industrial Applications
Material Science Applications
The trifluoromethyl group’s electron-withdrawing effects could make Batcp a candidate for optoelectronic materials, where chromophores with tunable absorption/emission properties are prized. However, no patents or literature citations supporting this use are currently listed .
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